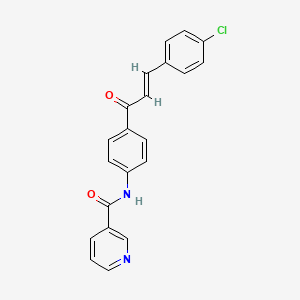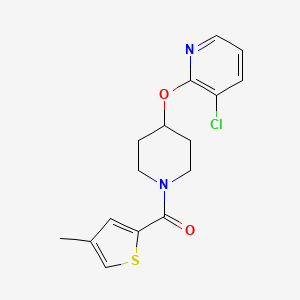![molecular formula C24H26FN5O4S B2501010 1-(1-(1,1-dioxidotetrahydrothiophène-3-yl)-6-(4-fluorophényl)-3-méthyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)pipéridine-4-carboxamide CAS No. 1021215-13-3](/img/structure/B2501010.png)
1-(1-(1,1-dioxidotetrahydrothiophène-3-yl)-6-(4-fluorophényl)-3-méthyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a 1H-pyrazole moiety, as seen in similar compounds, suggests potential biological relevance, particularly in the context of cannabinoid receptor affinity and various other biological activities .
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves the functionalization of a core pyrazole structure. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide through the reaction with acid chloride and amines has been reported to yield good results . This suggests that the synthesis of the compound might involve similar steps, such as the formation of an acid chloride intermediate followed by amide coupling reactions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the dihedral angles formed between the pyrazole ring and the attached phenyl or pyridine rings. For example, a related compound with a 4-fluorophenyl group attached to the pyrazole ring showed significant dihedral angles, indicating a non-planar structure . This could imply that the compound also has a complex three-dimensional structure, which could influence its binding to biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including reactions with amines to form carboxamides. The reactivity of such compounds can be influenced by the presence of substituents on the pyrazole ring and the reaction conditions, such as the use of a base and solvent . The compound may also participate in similar reactions, potentially leading to the formation of new derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from related compounds. For instance, the presence of a fluorophenyl group can impact the molecule's lipophilicity, which is important for its interaction with biological membranes . Additionally, the presence of hydrogen bond donors and acceptors, such as amide groups, can influence the compound's solubility and its ability to form hydrogen bonds, which are crucial for its biological activity .
Applications De Recherche Scientifique
Activation du canal GIRK :
Ce composé a été étudié en tant qu'activateur des canaux potassiques rectifiants vers l'intérieur régulés par les protéines G (GIRK) . Les canaux GIRK jouent un rôle crucial dans la régulation de l'excitabilité neuronale et la libération de neurotransmetteurs. L'activation de ces canaux peut avoir des implications thérapeutiques pour des affections telles que l'épilepsie, la douleur et la dépendance. La capacité du composé à activer sélectivement les canaux GIRK1/2 en fait un candidat prometteur pour des études plus approfondies.
Optimisation de la chimie médicinale :
La poursuite des efforts d'optimisation des pistes basés sur l'échafaudage de ce composé peut donner lieu à des activateurs GIRK1/2 encore plus puissants et sélectifs. Les chimistes médicinaux peuvent explorer des modifications pour améliorer l'efficacité, la sélectivité et les profils de sécurité.
En résumé, ce composé est prometteur dans le domaine des neurosciences, de la découverte de médicaments et de la biologie chimique. Sa structure unique et ses propriétés d'activation des canaux GIRK en font un sujet fascinant pour des recherches plus approfondies . Les chercheurs devraient explorer son potentiel thérapeutique et prendre en considération son rôle dans le développement de nouveaux traitements pour les troubles neurologiques. 🧪🔬
Mécanisme D'action
Target of Action
The primary target of the compound 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons .
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, reducing its excitability .
Biochemical Pathways
The activation of GIRK channels by the compound affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, affecting neuronal signaling . This can have downstream effects on various neurological processes, including pain perception, heart rate, and hormone secretion .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays, which assess its absorption, distribution, metabolism, and excretion (ADME) properties . The compound has shown nanomolar potency as a GIRK1/2 activator and improved metabolic stability over prototypical urea-based compounds . These properties suggest that the compound has good bioavailability .
Result of Action
The activation of GIRK channels by the compound leads to the hyperpolarization of cells, reducing their excitability . This can result in the modulation of various cellular and molecular processes, including neuronal signaling, hormone secretion, and heart rate .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and ion concentration of the cellular environment can affect the compound’s binding to GIRK channels . Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and efficacy .
Propriétés
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O4S/c1-14-21-19(24(32)29-9-6-16(7-10-29)22(26)31)12-20(15-2-4-17(25)5-3-15)27-23(21)30(28-14)18-8-11-35(33,34)13-18/h2-5,12,16,18H,6-11,13H2,1H3,(H2,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAJTLFAZHKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)
![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2500933.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)


![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)


![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)